Pyrozofurin

描述

Historical Context of Discovery and Early Research Focus

Pyrazofurin, initially known as pyrazomycin, is a naturally occurring nucleoside antibiotic. nih.govnih.gov It was first isolated from the fermentation broth of the soil bacterium Streptomyces candidus. nih.govtandfonline.com The discovery of Pyrazofurin generated considerable interest within the scientific community due to its potent biological activities.

Early research, primarily conducted in the 1970s and early 1980s, was heavily focused on evaluating its potential as a therapeutic agent. nih.gov The initial investigations centered on its antitumor and antiviral properties. nih.govnih.gov A number of preclinical studies and phase I clinical trials were undertaken to assess its efficacy against various forms of cancer and viral infections. These early clinical evaluations were crucial in determining the compound's biological effects and establishing its profile as a potential, albeit ultimately complex, therapeutic candidate. The primary research focus was on its ability to inhibit the replication of cancer cells and a broad spectrum of viruses, particularly RNA viruses. nih.govdtic.mil

Classification as a C-Nucleoside Antibiotic

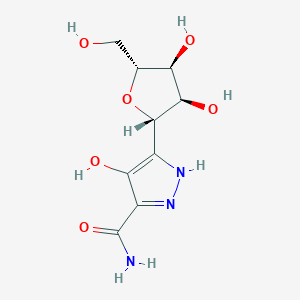

From a chemical standpoint, Pyrazofurin is classified as a C-nucleoside antibiotic. researchgate.netresearchgate.net This classification is based on its unique molecular architecture. Unlike the more common N-nucleosides found in nucleic acids, where the bond between the sugar and the nucleobase is a carbon-nitrogen (C-N) bond, Pyrazofurin possesses a carbon-carbon (C-C) bond linking the D-ribofuranose sugar moiety to the pyrazole (B372694) heterocyclic base. researchgate.netresearchgate.net

The structure of Pyrazofurin consists of a 4-hydroxypyrazole-5-carboxamide base connected to the anomeric carbon of a ribose sugar. nih.gov This distinct C-glycosidic linkage is a defining feature of a select group of naturally occurring antibiotics and is fundamental to the compound's biological activity.

Table 1: Chemical and Structural Features of Pyrazofurin

| Feature | Description |

| Chemical Formula | C₉H₁₃N₃O₆ |

| Molecular Weight | 259.22 g/mol |

| Classification | C-Nucleoside Antibiotic |

| Core Components | 4-hydroxypyrazole-5-carboxamide, D-ribofuranose |

| Key Structural Feature | C-C glycosidic bond |

Overview of its Role in Fundamental Biological Research

Beyond its initial clinical investigations, Pyrazofurin has carved out a significant niche as a valuable tool in fundamental biological research. Its primary mechanism of action is the potent and specific inhibition of the enzyme orotidine (B106555) 5'-monophosphate (OMP) decarboxylase. cancer.govmdpi.com This enzyme is a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of uridine (B1682114) and cytidine (B196190) nucleotides, the building blocks of RNA and DNA.

By inhibiting OMP decarboxylase, Pyrazofurin effectively depletes the intracellular pools of pyrimidine nucleotides, thereby arresting DNA and RNA synthesis and inhibiting cell proliferation. cancer.govmedchemexpress.com This specific mode of action has made Pyrazofurin an invaluable probe for studying pyrimidine metabolism and its role in cellular processes.

Furthermore, its ability to disrupt nucleotide biosynthesis has been exploited in virological research. Many viruses, particularly RNA viruses, are heavily reliant on the host cell's nucleotide pools for their replication. nih.gov Pyrazofurin's inhibitory effect on pyrimidine synthesis has been shown to effectively block the replication of a wide range of RNA viruses in laboratory settings. nih.govdtic.mil More recent research has also identified Pyrazofurin as a potential agent against Hepatitis E virus, further highlighting its utility in virology studies. nih.gov While its primary target is in pyrimidine synthesis, some studies have also suggested that Pyrazofurin can, to some extent, inhibit purine (B94841) biosynthesis as well. scispace.com

Table 2: Key Research Applications of Pyrazofurin

| Research Area | Application of Pyrazofurin | Key Findings |

| Enzymology | Inhibitor of OMP decarboxylase | Elucidation of the enzyme's role in pyrimidine biosynthesis. cancer.govmdpi.com |

| Molecular Biology | Tool to study DNA and RNA synthesis | Demonstration of the critical requirement of de novo pyrimidine synthesis for nucleic acid replication. medchemexpress.com |

| Virology | Antiviral agent against RNA viruses | Inhibition of viral replication through depletion of host cell nucleotide pools. nih.govdtic.mil |

| Hepatology | Potential therapeutic for Hepatitis E | Identification as a potent inhibitor of Hepatitis E virus replication in preclinical models. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESARGFCSKSFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865565 | |

| Record name | 1,4-Anhydro-1-(3-carbamoyl-4-hydroxy-1H-pyrazol-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30868-30-5 | |

| Record name | Pyrazofurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Natural Origin

Production by Streptomyces candidus

Pyrazofurin (also referred to as Pyrazofurin A or PRF-A) is naturally produced by the bacterium Streptomyces candidus NRRL 3601 asm.orgmdpi.comresearchgate.netwikipedia.org. This actinobacterium is known for producing various secondary metabolites, including other antibiotics wikipedia.org. The biosynthetic gene cluster responsible for pyrazofurin production in S. candidus has been identified and designated as the prf (or pyf) cluster asm.orgresearchgate.netnih.govresearchgate.net.

Enzymatic Pathways of Pyrazofurin Biosynthesis

The biosynthesis of pyrazofurin involves a series of enzymatic steps that construct the pyrazole (B372694) ring and form the C-glycosidic bond. This pathway shares similarities with the biosynthesis of other C-nucleosides, such as formycin A asm.orgnih.govresearchgate.net.

Early metabolic labeling experiments indicated that L-lysine and L-glutamate serve as precursors for pyrazofurin biosynthesis, with the ribosyl moiety derived directly from primary metabolism asm.orgrsc.orgrsc.org. More recent studies have refined this understanding, revealing that D-glutamate, rather than L-glutamate, is a specific precursor for the pyrazole ring nih.govnih.gov. The initial steps involve the construction of the pyrazole-pyrimidine backbone, with 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid (HAPDA) identified as a central intermediate acs.org.

A crucial initial step in pyrazofurin biosynthesis is likely initiated by a lysine (B10760008) N⁶-monooxygenase, specifically the enzyme PrfK (also referred to as PyrM) asm.orgresearchgate.netnih.govfrontiersin.org. This enzyme catalyzes the N⁶-hydroxylation of lysine, a reaction that involves NADPH as a cofactor researchgate.netresearchgate.net. Lysine N⁶-monooxygenases are a family of Rossmann fold oxidoreductases that perform NADPH-dependent hydroxylation and are also involved in siderophore biosynthesis ebi.ac.uk. The N⁶-hydroxylated lysine is then involved in the formation of the N-N bond within the pyrazole ring nih.govfrontiersin.orgresearchgate.net.

The formation of the C-glycosidic bond, a defining feature of C-nucleosides, is catalyzed by specific C-glycoside synthases. In pyrazofurin biosynthesis, this critical step is mediated by the enzyme PrfT (also known as PyfQ or PyrT) asm.orgresearchgate.netnih.govresearchgate.netacs.orgnih.govrsc.org. PrfT is a β-ribofuranosyl-aminobenzene 5′-phosphate (β-RFA-P) synthase-like enzyme asm.orgresearchgate.netresearchgate.netnih.govresearchgate.net. It catalyzes the condensation of 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid (HAPDA) and phosphoribosyl pyrophosphate (PRPP) to form carboxyhydroxypyrazole ribonucleotide (CHPR) nih.govresearchgate.netacs.org. This reaction is believed to involve an electrophilic aromatic substitution (EAS) mechanism, where the oxocarbenium ion derived from PRPP reacts with the aromatic pyrazole nucleobase, driven by the release of inorganic pyrophosphate (PPi) and decarboxylation nih.govacs.orgroyalsocietypublishing.org.

Table 1: Key Enzymes in Pyrazofurin C-Glycosidic Bond Formation

| Enzyme Name | Role in Biosynthesis | Substrates | Products |

| PrfT (PyfQ, PyrT) | C-glycoside synthase | 4-Hydroxy-1H-pyrazole-3,5-dicarboxylic acid (HAPDA), Phosphoribosyl pyrophosphate (PRPP) | Carboxyhydroxypyrazole ribonucleotide (CHPR) |

The biosynthesis of C-nucleosides, including pyrazofurin, can involve branch pathways for the construction of their unique scaffolds asm.orgresearchgate.net. For instance, while PrfT and its homolog ForT in formycin biosynthesis are β-RFA-P synthase-like enzymes, other C-nucleosides like showdomycin and minimycin (B1677145) employ a YeiN-like C-glycosynthase strategy for C-glycosidic bond formation researchgate.netresearchgate.netroyalsocietypublishing.org. In the context of pyrazofurin and formycin, studies have shown that prfT and forT mutants can accumulate unexpected pyrazole-related intermediates, such as 4-amino-3,5-dicarboxypyrazole and 3,5-dicarboxy-4-oxo-4,5-dihydropyrazole, indicating potential branch points or alternative fates for these intermediates asm.orgresearchgate.netnih.govasm.org.

Intermediates and Biosynthetic Pathway Elucidation

Research findings have detailed the genetic organization of the prf gene cluster in S. candidus NRRL 3601, which encodes the enzymes necessary for pyrazofurin biosynthesis asm.orgresearchgate.netnih.gov. Comparative genomic analysis with the for cluster (for formycin biosynthesis) has revealed homologous enzymes and common intermediates, highlighting shared biosynthetic strategies among pyrazole-derived C-nucleosides researchgate.netnih.govfrontiersin.orgfrontiersin.org.

Table 2: Key Intermediates in Pyrazofurin Biosynthesis

| Intermediate Name | Role in Pathway | Enzymes Involved (Example) |

| 4-Hydroxy-1H-pyrazole-3,5-dicarboxylic acid (HAPDA) | Precursor for C-glycosidic bond formation | - |

| Carboxyhydroxypyrazole ribonucleotide (CHPR) | Product of C-glycosidic bond formation | PrfT (PyfQ, PyrT) |

| Pyrazofurin 5′-phosphate | Precursor to final pyrazofurin | PyfP, PyfT, Phosphatase |

Molecular Mechanisms of Action

Overview of Antimetabolite Activity

Pyrazofurin functions as an antimetabolite by mimicking natural nucleosides, thereby disrupting fundamental cellular metabolic processes. ontosight.aitandfonline.com Its principal antimetabolic activity stems from its ability to inhibit the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the synthesis of uridine (B1682114) monophosphate (UMP) and subsequently other pyrimidine nucleotides essential for DNA and RNA synthesis. aacrjournals.orgresearchgate.net The compound is converted intracellularly into its active phosphorylated form, which then exerts its inhibitory effects. ontosight.ai

Inhibition of Pyrimidine De Novo Biosynthesis

The de novo pyrimidine biosynthesis pathway is a multi-step enzymatic process that culminates in the formation of UMP. researchgate.netkuleuven.be Pyrazofurin specifically targets key enzymes within this pathway, leading to a profound disruption of pyrimidine nucleotide synthesis. scispace.comaacrjournals.orgresearchgate.nettaylorandfrancis.comresearchgate.netnih.govmedchemexpress.comdtic.milnih.govresearchgate.nettandfonline.com

Uridine Monophosphate Synthetase (UMPS) is a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine biosynthesis pathway. researchgate.netkuleuven.beresearchgate.netnih.govontosight.aimdpi.comscbt.com This enzyme is composed of two distinct catalytic domains: Orotate (B1227488) Phosphoribosyltransferase (OPRT) and Orotidylate Decarboxylase (OMPDC). researchgate.netkuleuven.be Pyrazofurin selectively targets UMPS, making it a potent inhibitor of pyrimidine synthesis. researchgate.netnih.govmedchemexpress.comresearchgate.net

Orotate Phosphoribosyltransferase (OPRT) catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine (B106555) monophosphate (OMP). kuleuven.bescbt.comnih.govscispace.com Pyrazofurin has been reported to inhibit the OPRT function of UMPS. taylorandfrancis.commedchemexpress.comtandfonline.com For instance, Pyrazofurin at 20 µM caused a 50% inhibition of Plasmodium falciparum OPRT. nih.gov However, it is important to note that Pyrazofurin does not inhibit OPRT activity in mammalian cells. nih.gov

The active metabolite of Pyrazofurin, Pyrazofurin 5'-monophosphate (PF-PO4), is a potent competitive inhibitor of Orotidylate Decarboxylase (OMPDC). scispace.comresearchgate.netkuleuven.bedtic.milmdpi.comcapes.gov.brnih.govnih.govresearchgate.net OMPDC is responsible for the decarboxylation of OMP to UMP, the penultimate step in de novo pyrimidine synthesis. researchgate.netkuleuven.bemdpi.com PF-PO4 competes with OMP for binding to the OMPDC enzyme. nih.govresearchgate.net This inhibition leads to a significant accumulation of OMP and its precursor, orotate, which are then excreted in the urine. scispace.comaacrjournals.orgaacrjournals.org

The inhibitory constants (Ki) for Pyrazofurin 5'-monophosphate against OMPDC can vary depending on the source of the enzyme. For example, Pyrazofurin 5'-monophosphate is a potent inhibitor against P. falciparum ODC with a Ki of 3.6 nM. nih.gov

Table 1: Inhibition Data for Pyrazofurin and its Metabolite

| Target Enzyme/Process | Inhibitor | Concentration/Dose | Effect/Value | Reference |

| P. falciparum OPRT | Pyrazofurin | 20 µM | 50% inhibition | nih.gov |

| P. falciparum ODC | Pyrazofurin 5'-monophosphate | - | Ki = 3.6 nM | nih.gov |

| AICAR formyltransferase (in vitro) | Pyrazofurin 5'-monophosphate | 0.2-1 mM | 46-89% inhibition | scispace.com |

| AICAR formyltransferase (in vitro) | Pyrazofurin 5'-monophosphate | - | Ki = 3 x 10-6 M | scispace.com |

| AICAR formyltransferase (in vitro) | Pyrazofurin (with ATP/MgCl2) | 2 µM | 32% inhibition | scispace.com |

| Urinary AIC excretion (in vivo rat) | Pyrazofurin | 10 mg/kg | 64% increase | scispace.com |

| Urinary AIC excretion (in vivo rat) | Pyrazofurin | 30 mg/kg | 233% increase | scispace.com |

The inhibition of UMPS by Pyrazofurin results in a rapid and significant depletion of intracellular uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP) pools. researchgate.netnih.govmedchemexpress.comresearchgate.netaacrjournals.orgaacrjournals.orgnih.gov This reduction in the availability of essential pyrimidine nucleotides directly impairs the synthesis of DNA and RNA, consequently hindering cell growth and proliferation. aacrjournals.orgontosight.aiscbt.comnih.gov The ability of exogenous uridine and cytidine to reverse the growth inhibitory effects of Pyrazofurin underscores the critical role of pyrimidine nucleotide depletion in its mechanism of action. scispace.comaacrjournals.orgresearchgate.netnih.gov

Table 2: Impact of Pyrazofurin on Nucleotide Pools and Cell Growth

| Cell Line/Type | Pyrazofurin Concentration | Effect on UTP Levels | Effect on CTP Levels | IC50 for Growth Inhibition | Reference |

| HepG2 cells | 10 µM | Decreased by 52% | Decreased by 29% | - | researchgate.net |

| Head and neck cancer cell lines (HEP-2, UMSCC-14B, UMSCC-14C) | Equitoxic concentrations | 6-16% remaining | 12-27% remaining | 0.06-0.37 µM | medchemexpress.comtandfonline.com |

| HEV replication | 0.16 µmol/L | - | - | 0.16 µmol/L | nih.gov |

Primary Target: Uridine Monophosphate Synthetase (UMPS)

Interaction with Purine (B94841) Biosynthesis Pathways

Beyond its well-established effects on pyrimidine metabolism, Pyrazofurin has also been reported to influence de novo purine biosynthesis. scispace.com Specifically, Pyrazofurin 5'-monophosphate (PF-PO4) has been shown to inhibit AICAR formyltransferase (in vitro), an enzyme involved in the purine synthesis pathway. scispace.comcapes.gov.brnih.govasm.org This inhibition in vivo can lead to an increase in the urinary excretion of 5-aminoimidazole-4-carboxamide (B1664886) (AIC), a degradation product of AICAR. scispace.com

However, research findings suggest a more nuanced interaction in cultured cells. While in vitro inhibition of AICAR formyltransferase by PF-PO4 has been observed, some studies indicate that in cultured cells, AICAR formyltransferase is not significantly inhibited. capes.gov.brnih.gov Instead, the purine pathway and the GMP branch may even be stimulated, potentially due to the sparing of 5-phosphoribosyl-1-pyrophosphate (PRPP) and L-glutamine, which are elevated when pyrimidine biosynthesis is blocked. capes.gov.brnih.gov This suggests that while Pyrazofurin can affect purine metabolism, its direct inhibitory effect on purine enzymes in vivo in some cellular contexts might be less pronounced than its impact on pyrimidine synthesis.

Effects on 5-Aminoimidazole-4-carboxamide Ribotide (AICAR) Formyltransferase

Pyrazofurin 5'-monophosphate (PF-PO4), the active metabolite of pyrazofurin, exhibits structural similarities to 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR), a crucial intermediate in purine biosynthesis scispace.comaacrjournals.org. Due to this structural resemblance, PF-PO4 acts as an inhibitor of AICAR formyltransferase (EC 2.1.2.3), an enzyme responsible for adding a formyl group to AICAR, a step immediately preceding the formation of inosine (B1671953) monophosphate (IMP) scispace.comaacrjournals.org.

In in vitro studies using rat liver supernatants, PF-PO4 demonstrated concentration-dependent inhibition of AICAR formyltransferase activity. For instance, at concentrations of 0.2, 0.4, and 1 mM, PF-PO4 inhibited the enzyme by 46%, 69%, and 89%, respectively scispace.comaacrjournals.org. The inhibition constant (Ki) for AICAR formyltransferase by PF-PO4 was determined to be 3 x 10^-5 M scispace.comaacrjournals.org. Notably, pyrazofurin itself did not inhibit AICAR formyltransferase in vitro; however, in the presence of 20 mM ATP and 20 mM MgCl2, 2 mM pyrazofurin caused 32% inhibition, suggesting the necessity of phosphorylation for its inhibitory action scispace.comaacrjournals.org.

In vivo investigations in male Sprague-Dawley rats demonstrated that the inhibition of AICAR formyltransferase by pyrazofurin led to an accumulation of AICAR, which subsequently resulted in an increased urinary excretion of 5-aminoimidazole-4-carboxamide (AIC), the normal degradation product of AICAR scispace.comaacrjournals.org. As the dose of pyrazofurin was increased, a corresponding rise in urinary AIC excretion was observed. For example, a single intraperitoneal dose of 10 mg/kg of pyrazofurin resulted in a 64% increase in urinary AIC (41 µ g/day for treated rats versus 25 µ g/day for untreated rats), while a higher dose of 30 mg/kg led to a 233% increase (70 µ g/day for treated rats versus 21 µ g/day for untreated rats) scispace.comaacrjournals.org.

Table 1: Inhibition of AICAR Formyltransferase by Pyrazofurin 5'-Monophosphate (PF-PO4) in Rat Liver Supernatants

| PF-PO4 Concentration (mM) | Inhibition (%) scispace.comaacrjournals.org |

| 0.2 | 46 |

| 0.4 | 69 |

| 1 | 89 |

Table 2: Effect of Pyrazofurin on Urinary 5-Aminoimidazole-4-carboxamide (AIC) Excretion in Rats

| Pyrazofurin Dose (mg/kg, i.p.) | Urinary AIC Excretion (µ g/day ) - Treated Rats scispace.comaacrjournals.org | Urinary AIC Excretion (µ g/day ) - Untreated Rats scispace.comaacrjournals.org | Increase in Urinary AIC (%) scispace.comaacrjournals.org |

| 10 | 41 | 25 | 64 |

| 30 | 70 | 21 | 233 |

It is important to note that while in vitro and in vivo studies in rats support AICAR formyltransferase inhibition, some research in cultured mouse L1210 leukemia cells indicated that AICAR transformylase was not significantly inhibited, and instead, the purine pathway and the GMP branch appeared to be stimulated at later times capes.gov.braacrjournals.org.

Modulation of Cellular Purine Nucleotide Levels

Pyrazofurin possesses a unique capacity to inhibit the de novo biosynthesis of both purine and pyrimidine nucleotides scispace.comaacrjournals.org. The inhibition of AICAR formyltransferase by PF-PO4 is expected to lead to a decrease in downstream purine nucleotide levels scispace.com.

However, the modulation of cellular purine nucleotide levels by pyrazofurin can be complex. In cultured mouse L1210 leukemia cells, while pyrazofurin effectively decreased uridine and cytidine nucleotides (reflecting its known inhibition of pyrimidine biosynthesis), it also led to considerable increases in the cellular concentrations of N-succino-AICAR (SAICAR), AICAR, 5-formamidoimidazole-4-carboxamide ribotide (FAICAR), IMP, xanthosine (B1684192) monophosphate (XMP), and guanosine (B1672433) monophosphate (GMP) at later time points capes.gov.braacrjournals.org. This observation suggests that in these specific cellular contexts, the purine pathway, particularly the GMP branch, might be stimulated rather than significantly inhibited at the AICAR transformylase step capes.gov.braacrjournals.org.

Furthermore, the blockade of pyrimidine biosynthesis by pyrazofurin derivatives may spare 5-phosphoribosyl-1-pyrophosphate (PRPP) and L-glutamine, which are crucial precursors capes.gov.braacrjournals.org. Elevated concentrations of these compounds could potentially stimulate the initial reactions of purine biosynthesis, contributing to the observed increases in certain purine intermediates capes.gov.braacrjournals.org.

Interestingly, studies have shown a synergistic effect of several purine derivatives, including adenine, adenosine (B11128), hypoxanthine, and guanine, on the toxicity of pyrazofurin nih.gov. This synergy is proposed to occur because these purine derivatives, through phosphorylation reactions utilizing PRPP, deplete the cellular pool of PRPP nih.gov. This depletion makes PRPP rate-limiting in the synthesis of orotidine monophosphate (OMP), which is a competing substrate with pyrazofurin 5'-monophosphate for binding to the target enzyme OMP decarboxylase nih.gov. This mechanism can enhance the inhibition of OMP decarboxylase at lower concentrations of pyrazofurin 5'-monophosphate nih.gov.

Intracellular Activation and Metabolism

For pyrazofurin to exert its biological effects, it must undergo intracellular activation, primarily through phosphorylation scispace.comaacrjournals.orgaacrjournals.org.

Phosphorylation to Pyrazofurin 5'-Monophosphate (Active Metabolite)

Pyrazofurin, a C-nucleoside, is not active in its parent form but is converted intracellularly to its active metabolite, pyrazofurin 5'-monophosphate (PF-PO4) scispace.comaacrjournals.orgaacrjournals.orgaacrjournals.orgontosight.ainih.gov. This phosphorylation is a critical step for its inhibitory actions on enzymes like orotidylate decarboxylase in the pyrimidine pathway and AICAR formyltransferase in the purine pathway scispace.comaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govnih.gov.

Upon cellular uptake, pyrazofurin is phosphorylated to a mixture of mono-, di-, and triphosphates, with the higher phosphorylated forms often predominating aacrjournals.org. However, it is specifically the 5'-monophosphate derivative (PF-PO4) that acts as the potent inhibitor of orotidylate decarboxylase aacrjournals.orgsmolecule.com. The di- and triphosphate derivatives of pyrazofurin have been found to be inactive as inhibitors of orotidylate decarboxylase aacrjournals.org. The synthesis of pyrazofurin triphosphate has also been achieved through selective phosphorylation methods in laboratory settings smolecule.com.

Role of Adenosine Kinase in Pyrazofurin Phosphorylation

The initial phosphorylation of pyrazofurin to its 5'-monophosphate derivative is primarily catalyzed by adenosine kinase scispace.comaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govgoogle.com. Evidence supporting the crucial role of adenosine kinase includes observations that adenosine, a natural substrate for adenosine kinase, inhibits the formation of pyrazofurin 5'-monophosphate aacrjournals.org. Furthermore, adenosine kinase activity has been shown to copurify with pyrazofurin kinase activity, and pyrazofurin itself can inhibit the phosphorylation of adenosine aacrjournals.org.

Genetic studies using mutant L5178Y cell lines lacking adenosine kinase activity have provided strong evidence for this mechanism aacrjournals.org. These mutant cell lines demonstrated an inability to phosphorylate pyrazofurin and, consequently, exhibited resistance to the drug aacrjournals.org. In a comparative study, lymphoblastoid cell lines with defective adenosine kinase activity showed a significantly increased resistance (3000- to 1500-fold) to pyrazofurin, in contrast to a much lower resistance (6- to 3-fold) to the structurally similar analog tiazofurin, further underscoring the critical dependence of pyrazofurin's activity on adenosine kinase nih.gov.

Specific Enzyme Inhibition Profile

The primary molecular target of Pyrazofurin is the enzyme orotidine-5'-phosphate decarboxylase (OMPdecase), which is a key player in the de novo synthesis of pyrimidine nucleotides. ontosight.aifrontiersin.orgembl-heidelberg.de OMPdecase catalyzes the final step in this pathway, converting orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). ontosight.aiembl-heidelberg.de

In its active form, pyrazofurin-5'-phosphate, the compound acts as a potent competitive inhibitor of OMPdecase. smolecule.comresearchgate.net This inhibition blocks the production of UMP, a crucial precursor for all pyrimidine nucleotides required for RNA and DNA synthesis. ontosight.ainih.gov The inhibitory constant (Ki) for Pyrazofurin monophosphate against OMPdecase has been reported to be in the range of 10⁻⁶ to 10⁻⁹ M. researchgate.net Some research also identifies Pyrazofurin as an inhibitor of orotate phosphoribosyltransferase (OPRT), another enzyme in the pyrimidine synthesis pathway. nih.govmedchemexpress.com However, its most well-documented and significant inhibitory action is on OMPdecase, which is part of the bifunctional enzyme UMP synthase in mammals. frontiersin.orgd-nb.info

Consequences for Nucleic Acid Synthesis (DNA and RNA) in Research Models

The inhibition of OMPdecase by Pyrazofurin leads to a significant depletion of the intracellular pools of pyrimidine nucleotides, specifically UTP and CTP. medchemexpress.commedchemexpress.com This depletion has profound effects on the synthesis of both DNA and RNA, as these nucleotides are essential building blocks. nih.govd-nb.info

In various research models, the administration of Pyrazofurin has been shown to inhibit DNA synthesis. medchemexpress.com For instance, in guinea pig lymphocytes, Pyrazofurin at a concentration of 75 μM inhibited DNA synthesis, an effect that could be reversed by the addition of exogenous uridine, confirming the mechanism of pyrimidine starvation. medchemexpress.commedchemexpress.com Similarly, studies on L5178Y cells have detailed the metabolism of Pyrazofurin and its inhibitory effects on nucleic acid synthesis. wellesley.edu The disruption of pyrimidine nucleotide pools directly hinders the processes of transcription (RNA synthesis) and replication (DNA synthesis), which are critical for cell viability and proliferation. nih.govd-nb.info

Modulation of Cellular Proliferation in In Vitro Systems

By disrupting nucleic acid synthesis, Pyrazofurin effectively inhibits the proliferation of rapidly dividing cells. This has been observed in various in vitro cancer cell line models. For example, Pyrazofurin has demonstrated growth-inhibitory effects on head and neck cancer cell lines, including HEP-2, UMSCC-14B, and UMSCC-14C, with IC50 values (the concentration required to inhibit growth by 50%) ranging from 0.06 to 0.37 μM. medchemexpress.commedchemexpress.com In these cell lines, treatment with Pyrazofurin resulted in decreased levels of intracellular UTP and CTP, while levels of ATP and GTP increased. medchemexpress.commedchemexpress.com

The antiproliferative activity of Pyrazofurin is a direct consequence of its ability to halt the cell cycle by depriving cells of the necessary pyrimidine nucleotides for DNA replication, a prerequisite for cell division. d-nb.infolife-science-alliance.org

Induction of Cellular Differentiation in Pre-clinical Models

Interestingly, beyond its antiproliferative effects, Pyrazofurin has been shown to induce cellular differentiation in certain pre-clinical models, particularly in the context of acute myeloid leukemia (AML). amegroups.cnnih.gov In a model using murine granulocyte-monocyte progenitor cells expressing a HOXA9 transgene, which mimics the differentiation block seen in AML, Pyrazofurin was found to promote myeloid differentiation. nih.govnih.gov This effect is attributed to the inhibition of UMP synthesis, as the addition of uridine could abrogate the differentiation effect. nih.gov This suggests that the metabolic state of the cell, particularly the availability of pyrimidine nucleotides, can influence cell fate decisions between proliferation and differentiation. nih.gov

Inhibition of Pseudouridine (B1679824) Synthase (DKC1) Activity in Cell Lines

While the primary target of Pyrazofurin is OMPdecase, there is a lack of direct evidence in the provided search results specifically detailing the inhibition of pseudouridine synthase (DKC1) activity in cell lines by Pyrazofurin. The primary mechanism of action consistently highlighted is the inhibition of the de novo pyrimidine synthesis pathway.

Effects on Viral Replication Mechanisms in Cell Culture Models

Pyrazofurin exhibits a broad spectrum of antiviral activity in vitro by targeting the replication mechanisms of both RNA and DNA viruses. mdpi.com Its mode of action is linked to its ability to disrupt the host cell's nucleotide metabolism, which viruses rely on for their own replication.

Broad-Spectrum Antiviral Activity against RNA and DNA Viruses (In Vitro)

In cell culture models, Pyrazofurin has demonstrated inhibitory activity against a wide range of viruses. smolecule.commdpi.com This includes several RNA viruses such as Rift Valley fever virus, Venezuelan equine encephalomyelitis (VEE) virus, Sandfly fever virus, Pichinde virus, Lassa virus, and LCM virus. dtic.mil For many of these viruses, plaque formation was significantly reduced at concentrations between 2-10 µg/ml. dtic.mil Pyrazofurin has also shown efficacy against measles virus, parainfluenza type 3 virus, and respiratory syncytial virus (RSV). medchemexpress.comasm.org

Its activity extends to DNA viruses as well, including vaccinia virus and herpes simplex type 2 virus. medchemexpress.commedchemexpress.com The antiviral effective dose (ED50) for these viruses in Vero cells was found to be between 2.8 and 20 μM. medchemexpress.commedchemexpress.com The broad-spectrum nature of Pyrazofurin's antiviral effect is a direct result of its mechanism of inhibiting a fundamental host cell pathway essential for viral replication. smolecule.comdtic.mil

Table of In Vitro Antiviral Activity of Pyrazofurin

| Virus Type | Virus | Cell Line | Endpoint | Finding | Citation |

|---|---|---|---|---|---|

| RNA Virus | Parainfluenza type 3 | Vero | ED50 | 2.8 - 20 μM | medchemexpress.commedchemexpress.com |

| RNA Virus | Measles | Vero | ED50 | 2.8 - 20 μM | medchemexpress.commedchemexpress.com |

| DNA Virus | Vaccinia | Vero | ED50 | 2.8 - 20 μM | medchemexpress.commedchemexpress.com |

| DNA Virus | Herpes simplex type 2 | Vero | ED50 | 2.8 - 20 μM | medchemexpress.commedchemexpress.com |

| RNA Virus | Rift Valley fever (RVF) | - | Plaque Reduction | 80% or more inhibition at 2-10 µg/ml | dtic.mil |

| RNA Virus | Venezuelan equine encephalomyelitis (VEE) | - | Plaque Reduction | 80% or more inhibition at 2-10 µg/ml | dtic.mil |

| RNA Virus | Lassa | Vero | Yield Reduction | ~1000-fold reduction at 2 µg/ml | dtic.mil |

| RNA Virus | LCM | Vero | Yield Reduction | ~1000-fold reduction at 2 µg/ml | dtic.mil |

| RNA Virus | Respiratory Syncytial Virus (RSV) | HeLa | ED50 | 0.2 µg/ml (Long strain) | asm.org |

| RNA Virus | Murine Leukemia Virus (MLV) | Swiss mouse embryo | Splenomegaly Inhibition | 50-100% inhibition in vivo | nih.gov |

| DNA Virus | Vaccinia Virus (VACV) | A549 | Antiviral Activity | Confirmed anti-VACV activity | biorxiv.org |

Biological Targets and Cellular Pathway Modulation

Specific Mechanisms against Hepatitis E Virus (HEV) Replication

Pyrazofurin has been identified as a potent inhibitor of Hepatitis E Virus (HEV) replication through its targeted action on host cell machinery essential for viral propagation. nih.govnih.govresearchgate.net The primary mechanism of pyrazofurin's anti-HEV activity is the disruption of the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the synthesis of viral RNA. nih.govnih.govvirosin.org

Research has demonstrated that pyrazofurin selectively targets the host enzyme uridine (B1682114) monophosphate synthetase (UMPS). nih.govnih.govresearchgate.net UMPS is a rate-limiting enzyme in the pyrimidine synthesis pathway. By inhibiting UMPS, pyrazofurin effectively depletes the intracellular pool of pyrimidine nucleotides available to the virus. nih.gov This depletion creates an environment where the viral RNA-dependent RNA polymerase (RdRp) lacks the necessary building blocks to synthesize new viral genomes, thereby halting replication. nih.govnih.govrevistainfectio.org

The antiviral efficacy of pyrazofurin against HEV has been validated in various experimental models. Studies utilizing HuH7 cell-based HEV replicon systems and HEV infectious models have confirmed its potent antiviral activity. nih.govresearchgate.net For instance, a concentration of 1 µmol/L of pyrazofurin was shown to inhibit HEV replication to 40%, an effect comparable to that of ribavirin (B1680618). researchgate.net This inhibition was further evidenced by a significant reduction in the number of infected cells and decreased levels of both intracellular and extracellular HEV ORF2 protein. researchgate.net

Notably, the anti-HEV action of pyrazofurin is directly linked to its impact on pyrimidine synthesis, as the antiviral effect can be reversed by the addition of exogenous uridine. researchgate.net This confirms that the drug's mode of action is achieved by creating a state of pyrimidine starvation within the host cell. nih.gov

Furthermore, pyrazofurin's effectiveness extends to HEV variants that have developed resistance to other antiviral agents. It has been shown to robustly inhibit ribavirin treatment failure-associated HEV mutants, such as those with Y1320H and G1634R mutations. nih.govnih.govresearchgate.net This suggests that its mechanism of targeting a host enzyme provides a broader spectrum of activity against different viral strains. When used in combination with interferon-alpha (IFN-α), pyrazofurin exhibits a synergistic antiviral effect against HEV. nih.govnih.govresearchgate.net The validation of its potent antiviral effects has also been achieved in more physiologically relevant models, such as human primary liver organoids, highlighting its potential as a therapeutic candidate. nih.govresearchgate.net

Research Findings on Pyrazofurin's Anti-HEV Activity

| Finding | Model System | Key Result | Reference |

| Primary Mechanism | Cell culture models | Exerts anti-HEV effect through the depletion of the pyrimidine nucleotide pool by inhibiting UMPS. | nih.gov |

| Potency | HuH7 cell-based infectious model | At 1 µmol/L, inhibited HEV replication to 40%, comparable to ribavirin. | researchgate.net |

| Protein Expression | HuH7-p6 infectious model | Significantly decreased intracellular and extracellular levels of viral ORF2 protein. | researchgate.net |

| Efficacy Against Mutants | Cell culture models | Robustly inhibited ribavirin treatment failure-associated HEV mutants (Y1320H, G1634R). | nih.govnih.gov |

| Synergistic Effect | Not specified | Combination with IFN-α resulted in synergistic antiviral activity against HEV. | nih.govresearchgate.net |

| Physiological Relevance | Human primary liver organoids | Robustly inhibits HEV replication, confirming efficacy in a more complex model. | nih.gov |

Structure Activity Relationships Sar and Analogue Studies in Academic Research

Identification of Key Structural Features for Biological Activity

Pyrazofurin is characterized as a C-glycosyl compound, meaning that its pyrazole (B372694) heterocyclic base is directly linked to the ribose sugar through a carbon-carbon bond, as opposed to the more common carbon-nitrogen linkage found in N-nucleosides. smolecule.comresearchgate.net The core structure of pyrazofurin is defined by a 4-hydroxy-1H-pyrazole-5-carboxamide moiety attached to a beta-D-ribofuranosyl group at the 3-position of the pyrazole ring. mdpi.comsmolecule.com

The biological activity of pyrazofurin stems from its ability to function as a "false nucleoside" or antimetabolite. ontosight.aimdpi.com Upon cellular uptake, pyrazofurin is metabolically converted into its active monophosphate form, pyrazofurin monophosphate. dtic.milmedchemexpress.com This metabolite then acts as a potent inhibitor of key enzymes in the pyrimidine (B1678525) biosynthesis pathway, specifically orotate (B1227488) phosphoribosyltransferase (OPRT) and uridine (B1682114) monophosphate synthetase (UMPS). mdpi.comnih.govmedchemexpress.com The inhibition of these enzymes leads to a significant depletion of intracellular uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential precursors for DNA and RNA synthesis. medchemexpress.com The reversal of pyrazofurin's antiviral activity by the addition of exogenous uridine further supports its mechanism of action as an inhibitor of pyrimidine biosynthesis. dtic.milmedchemexpress.comsmolecule.com

Comparative Analysis of Pyrazofurin A and its Alpha-Epimer Pyrazofurin B

Pyrazofurin exists in two anomeric forms: Pyrazofurin A (PRF-A) and Pyrazofurin B (PRF-B). Pyrazofurin A is the beta-anomer, which is the predominant and biologically active form, while Pyrazofurin B is its alpha-epimer. asm.orgnih.govbiorxiv.org Studies have consistently shown a stark difference in their biological activities. Pyrazofurin A, produced by Streptomyces candidus NRRL 3601, exhibits prominent antiviral and antitumor activities. asm.orgbiorxiv.org In contrast, Pyrazofurin B, despite being co-produced by the same microbial strain, demonstrates little to no significant bioactivity. asm.orgbiorxiv.org

This striking disparity in activity underscores the critical importance of the stereochemistry at the anomeric carbon (C1' of the ribose sugar) for the compound's biological function. The specific beta-anomeric configuration of Pyrazofurin A is essential for its proper recognition and interaction with its target enzymes, such as UMPS and OPRT, facilitating its inhibitory effect on pyrimidine synthesis. The alpha-anomeric configuration of Pyrazofurin B likely prevents effective binding or processing by these crucial cellular enzymes, rendering it biologically inert.

Academic Approaches to Pyrazole Nucleoside Analogue Synthesis and Evaluation

Academic research has extensively explored the synthesis of pyrazole nucleoside analogues of pyrazofurin to gain deeper insights into their SAR and to develop compounds with potentially improved therapeutic properties, such as enhanced potency or reduced toxicity. dtic.milnih.gov

Several synthetic strategies have been employed:

Stereospecific Glycosylation: One common approach involves a stereospecific sodium salt glycosylation procedure. This method typically begins with the preparation of chalcones, which are then reacted with hydrazine (B178648) hydrochloride to form pyrazolines. These pyrazolines are subsequently coupled with appropriate sugar derivatives, such as 1-chloro-arabinofuranose, to yield the desired beta-nucleosides as major products. researchgate.net

Sydnone (B8496669) Ribosides as Intermediates: Another innovative strategy utilizes sydnone ribosides as versatile common intermediates. These intermediates enable diversity-oriented synthesis of pyrazole C-nucleoside analogues through thermal 1,3-dipolar cycloaddition reactions with various alkynes. This approach has proven effective for the unified synthesis of natural products like pyrazofurin and formycin B. acs.orgmdpi.com

The evaluation of these synthesized analogues typically involves a range of in vitro biological assays. These assays assess their antiproliferative activity against various cancer cell lines, their antiviral efficacy against specific viruses, or their ability to inhibit target enzymes. medchemexpress.comnih.govdntb.gov.uaresearchgate.net Researchers often determine half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (ED50) to quantify the potency of these compounds. For instance, pyrazofurin has shown potent inhibition against head and neck cancer cell lines and various RNA viruses in in vitro settings. medchemexpress.com

Table 1: Selected In Vitro Biological Activities of Pyrazofurin

| Target/Cell Line | Activity Metric | Value (µM) | Reference |

| HEP-2 Head and Neck Cancer Cell Line | IC50 | 0.06 | medchemexpress.com |

| UMSCC-14B Head and Neck Cancer Cell Line | IC50 | 0.37 | medchemexpress.com |

| UMSCC-14C Head and Neck Cancer Cell Line | IC50 | 0.16 | medchemexpress.com |

| Parainfluenza type 3 virus (Vero cells) | ED50 | 20 | medchemexpress.com |

| Measles virus (Vero cells) | ED50 | 2.8 | medchemexpress.com |

| Vaccinia virus (Vero cells) | ED50 | 10 | medchemexpress.com |

| Herpes simplex type 2 virus (Vero cells) | ED50 | 10 | medchemexpress.com |

| Hepatitis E Virus (HEV) replicon/infectious models | Potent Inhibition | Not specified, "highly efficient" | nih.gov |

Note: This table is designed to be interactive, allowing for sorting by column.

Rational Design Principles for Modulating Target Specificity

Structural modifications can be strategically introduced to enhance the binding affinity and selectivity for the desired enzymatic targets while minimizing interactions with other cellular components. For example, altering substituents on the pyrazole ring or making subtle changes to the ribose sugar moiety can influence the compound's binding characteristics and metabolic fate. mdpi.comresearchgate.net

The increasing availability of biosynthetic gene clusters for pyrazofurin and related C-nucleoside antibiotics (such as formycin A) has opened new avenues for rational design through synthetic biology. asm.orgresearchgate.netnih.gov By elucidating the enzymatic mechanisms involved in C-glycosidic bond formation and the assembly of the pyrazole core, researchers can employ genetic engineering to create "designer" derivatives with enhanced or more selective bioactivity. nih.gov Furthermore, computational methods, including molecular docking and molecular dynamics simulations, are increasingly utilized to predict the binding modes and affinities of novel analogues with target proteins, providing valuable guidance for the synthetic design process. researchgate.net The ultimate goal of these rational design efforts is to develop compounds that maintain potent inhibition of pyrimidine biosynthesis in specific target cells (e.g., cancer cells or virus-infected cells) while exhibiting a reduced impact on healthy host cells. dtic.mil

Mechanisms of Acquired Cellular Resistance in Vitro

Role of Altered Pyrazofurin Intracellular Metabolism

Pyrazofurin acts as a false nucleoside, interfering with the normal process of nucleoside metabolism and nucleic acid synthesis ontosight.ai. For its activity, pyrazofurin must be converted into its active form within cells ontosight.ai. The primary active metabolite, pyrazofurin 5'-phosphate, functions as a potent competitive inhibitor of orotidylate decarboxylase (OMPDC), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway aacrjournals.orgresearchgate.net.

A critical step in the activation of pyrazofurin is its initial phosphorylation to the 5'-monophosphate derivative. Research indicates that this phosphorylation is primarily mediated by adenosine (B11128) kinase (AK) aacrjournals.orgnih.gov. Evidence supporting the role of altered intracellular metabolism in resistance includes findings from L5178Y leukemia cells. A mutant L5178Y cell line that lacks adenosine kinase activity does not phosphorylate pyrazofurin and, consequently, is not sensitive to the drug aacrjournals.org. Furthermore, a pyrazofurin-resistant L5178Y cell line, exhibiting a 10,000-fold increase in resistance, was found to retain permeability to pyrazofurin but lacked detectable adenosine kinase activity aacrjournals.org. This strongly implicates the loss or reduction of adenosine kinase activity as a major mechanism of acquired resistance by preventing the formation of the active inhibitory metabolite. It is noteworthy that the di- and triphosphate derivatives of pyrazofurin are reported to be inactive as inhibitors of orotidylate decarboxylase aacrjournals.org.

Table 1: Impact of Adenosine Kinase Deficiency on Pyrazofurin Sensitivity in L5178Y Cells

| Cell Line Type | Adenosine Kinase Activity | Pyrazofurin Sensitivity | Permeability to Pyrazofurin |

| Wild-Type | Detectable | Sensitive | Retained |

| Mutant (AK-deficient) | Undetectable | Not Sensitive | Retained |

| Resistant (10,000-fold) | Undetectable | Resistant | Retained |

Upregulation or Gene Amplification of Target Enzymes (e.g., OMPDC)

Another significant mechanism of acquired resistance involves the upregulation or gene amplification of the target enzyme, uridine (B1682114) 5'-phosphate synthase (UMPS), which encompasses both orotate (B1227488) phosphoribosyl transferase (OPRT) and orotidine (B106555) monophosphate decarboxylase (OMPDC) activities researchgate.netresearchgate.net. Pyrazofurin specifically inhibits the OMPDC activity of UMPS, thereby blocking the conversion of orotidine 5'-monophosphate to uridine 5'-monophosphate (UMP) researchgate.netd-nb.infofrontiersin.org.

Studies on pyrazofurin-resistant rat hepatoma cells have demonstrated a marked increase in the levels of UMPS protein and mRNA nih.govnih.gov. Cells selected for resistance to 50 µM pyrazofurin exhibited over 40 times the wild-type levels for both OPRT and OMPDC activities nih.gov. Molecular analysis revealed that this enzyme overproduction is largely due to gene amplification of the UMPS gene, with a reported 15-fold increase in gene copy number in resistant cells nih.gov. The rate of UMPS synthesis was observed to be 13-fold faster in these resistant cells, confirming that gene amplification is a primary factor contributing to the elevated enzyme levels nih.gov.

Similar observations have been made in human cancer cell lines. A pyrazofurin-resistant subline of MCF-7 human breast cancer cells (PYRR MCF-7) showed a 15.1-fold increase in orotate phosphoribosyltransferase activity compared to wild-type MCF-7 cells nih.gov. This increased enzyme activity allowed the resistant cells to maintain uracil (B121893) nucleotide synthesis via the de novo pathway at a rate 1.4 times that of wild-type cells, even in the presence of pyrazofurin nih.gov. Furthermore, pyrazofurin- and 6-azauridine-resistant L5178Y cell lines displayed 4- to 6-fold elevated levels of orotidylate decarboxylase activity, which contributed to a minor degree of cross-resistance aacrjournals.org.

Table 2: Enzyme Activity and Gene Amplification in Pyrazofurin-Resistant Cells

| Cell Line | Resistance Level | OPRT/OMPDC Activity (Fold Increase vs. Wild-Type) | UMPS Gene Amplification (Fold Increase) | UMPS mRNA Increase (Fold) | UMPS Synthesis Rate (Fold Increase) |

| Rat Hepatoma Cells | High (50 µM selection) | >40 nih.gov | 15 nih.gov | 16-17 nih.govnih.gov | 13 nih.gov |

| MCF-7 (PYRR) | Resistant | 15.1 (OPRT) nih.gov | Not specified | Not specified | Not specified |

| L5178Y Cells | Resistant | 4-6 (OMPDC) aacrjournals.org | Not specified | Not specified | Not specified |

Modifications in Nucleoside Transport Systems

Nucleoside transport systems, comprising equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), are crucial for the cellular uptake of physiological nucleosides and many nucleoside analogs, including various anticancer agents d-nb.inforesearchgate.net. Alterations in these transport systems can lead to drug resistance by limiting the intracellular accumulation of the therapeutic agent d-nb.inforesearchgate.net.

While altered nucleoside transport is a recognized mechanism of resistance for several nucleoside analogs nih.gov, specific studies on pyrazofurin have presented varied findings. For instance, the highly pyrazofurin-resistant L5178Y cell line, which lacked adenosine kinase activity, was notably shown to retain its permeability to pyrazofurin aacrjournals.org. This suggests that in this particular model, a reduction in drug uptake via transport systems was not the primary mechanism of resistance. However, it is important to acknowledge that for other nucleoside analogs, and in different cellular contexts, modifications in nucleoside transporters can indeed contribute to acquired resistance researchgate.netoup.comoup.com. Such modifications can include decreased expression of specific transporters or changes in their substrate specificity researchgate.net.

Cross-Resistance Patterns with Other Nucleoside Analogs

The mechanisms of resistance to pyrazofurin can also confer cross-resistance to other nucleoside analogs, particularly those that share metabolic activation pathways or target similar biochemical processes.

A prominent example of cross-resistance linked to altered pyrazofurin metabolism is observed with methylmercaptopurine riboside (6-MeMPR). A pyrazofurin-resistant L5178Y cell line, which lacked adenosine kinase activity, exhibited a 10,000-fold cross-resistance to 6-MeMPR, an analog also activated by adenosine kinase aacrjournals.orgnih.gov. Similarly, studies in Chinese hamster ovary (CHO) cells demonstrated that mutants resistant to pyrazofurin, toyocamycin, and tubercidin (B1682034) also showed similar degrees of cross-resistance to each other, and all examined mutants lacked measurable adenosine kinase activity nih.gov. This highlights the critical role of adenosine kinase in the activation of these diverse nucleoside analogs and, consequently, its loss as a common mechanism of cross-resistance.

Cross-resistance can also arise from the upregulation of target enzymes. The L5178Y cell lines resistant to both pyrazofurin and 6-azauridine, another inhibitor of pyrimidine synthesis, showed 4- to 6-fold elevated levels of orotidylate decarboxylase activity aacrjournals.org. This shared increase in target enzyme activity likely contributes to the observed minor cross-resistance between these two agents aacrjournals.org.

Table 3: Cross-Resistance Patterns of Pyrazofurin-Resistant Cell Lines

| Resistant Cell Line | Primary Resistance | Cross-Resistance to | Proposed Mechanism of Cross-Resistance |

| L5178Y (10,000-fold resistant) | Pyrazofurin | Methylmercaptopurine riboside (10,000-fold) aacrjournals.orgnih.gov | Loss of Adenosine Kinase Activity aacrjournals.orgnih.gov |

| CHO Mutants | Pyrazofurin | Toyocamycin, Tubercidin, 6-MeMPR nih.gov | Loss of Adenosine Kinase Activity nih.gov |

| L5178Y | Pyrazofurin | 6-azauridine (minor) aacrjournals.org | Elevated OMPDC Activity aacrjournals.org |

Applications in Fundamental Biomedical Research

Utility as a Biochemical Probe for Nucleotide Metabolism Studies

Pyrazofurin acts as a potent inhibitor of uridine (B1682114) 5'-phosphate synthase (UMPS), an enzyme involved in the de novo pyrimidine (B1678525) biosynthesis pathway. researchgate.netmedchemexpress.com Specifically, its active metabolite, pyrazofurin 5'-monophosphate (PF-PO4), inhibits orotidylate decarboxylase, a component of UMPS. scispace.comaacrjournals.org This inhibition leads to a significant decrease in intracellular uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP) levels. medchemexpress.comresearchgate.net

Studies have demonstrated that pyrazofurin's cytotoxic effects can be reversed by the addition of exogenous uridine, confirming that its primary action is indeed the inhibition of pyrimidine nucleotide synthesis. scispace.commedchemexpress.com Research in HepG2 cells showed that pyrazofurin strongly decreased UTP and CTP levels, an effect that was reversed by the addition of uridine monophosphate (UMP). researchgate.net Beyond pyrimidine synthesis, pyrazofurin has also been shown to inhibit purine (B94841) biosynthesis. Its active metabolite, PF-PO4, structurally resembles 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR), an intermediate in purine synthesis. scispace.comaacrjournals.org In vitro studies using rat liver supernatants revealed that PF-PO4 inhibited AICAR formyltransferase, a purine biosynthetic enzyme, in a concentration-dependent manner. scispace.comaacrjournals.org This dual inhibitory capacity on both purine and pyrimidine de novo biosynthesis pathways makes pyrazofurin a unique biochemical probe for investigating nucleotide metabolism. scispace.comaacrjournals.org

Investigation of Antiviral Mechanisms in Various Cell Culture Systems

Pyrazofurin exhibits broad-spectrum antiviral activity in various cell culture systems. wikipedia.orgmedchemexpress.com It has been shown to inhibit the replication of numerous RNA viruses, including Rift Valley fever (RVF), Venezuelan equine encephalomyelitis (VEE), Sandfly, Pichinde, Lassa, and Lymphocytic Choriomeningitis (LCM) viruses. dtic.milnih.gov In studies with Vero cells, pyrazofurin significantly reduced plaque formation of these viruses, with concentrations as low as 2-10 µg/ml reducing plaque formation by 80% or more. dtic.mil For Lassa and LCM viruses, 2 µg/ml of pyrazofurin reduced viral yield by 1000-fold. dtic.mil

Pyrazofurin has also demonstrated efficacy against DNA viruses, such as herpes simplex type 2 virus, and other RNA viruses like parainfluenza type 3, measles, and vaccinia viruses in Vero cells, with 50% effective doses (ED50) ranging between 2.8 and 20 µM. medchemexpress.com Its antiviral mechanism is attributed to the inhibition of de novo synthesis of nucleotides, which are essential for viral replication. dtic.milnih.gov The addition of uridine can reverse pyrazofurin's antiviral activity, further supporting this mechanism. dtic.mil Comparative studies have shown pyrazofurin to be a more potent inhibitor of respiratory syncytial virus (RSV) replication in HeLa and HEp-2 cell cultures than ribavirin (B1680618), with an average 50% effective dose of 0.07 µg/ml for pyrazofurin compared to 5.82 µg/ml for ribavirin against eight RSV strains. nih.gov Pyrazofurin also demonstrated potent antiviral effects against Hepatitis E virus (HEV) in cell culture models and human liver organoids, including ribavirin-resistant HEV strains. researchgate.netnih.gov Its anti-HEV mode of action is dependent on the blockage of pyrimidine synthesis. nih.gov

Table 1: Antiviral Efficacy of Pyrazofurin in Cell Culture Systems

| Virus Type | Cell Line | ED50 (µM) / Concentration (µg/ml) | Reference |

| Parainfluenza type 3 | Vero cells | 2.8 - 20 µM | medchemexpress.com |

| Measles | Vero cells | 2.8 - 20 µM | medchemexpress.com |

| Vaccinia | Vero cells | 2.8 - 20 µM | medchemexpress.com |

| Herpes simplex type 2 | Vero cells | 2.8 - 20 µM | medchemexpress.com |

| Rift Valley Fever (RVF) | Vero cells | 2-10 µg/ml (80% reduction) | dtic.milnih.gov |

| Venezuelan Equine Encephalomyelitis (VEE) | Vero cells | 2-10 µg/ml (80% reduction) | dtic.milnih.gov |

| Sandfly | Vero cells | 2-10 µg/ml (80% reduction) | dtic.milnih.gov |

| Pichinde | Vero cells | 2-10 µg/ml (80% reduction) | dtic.milnih.gov |

| Lassa | Vero cells | 2 µg/ml (1000-fold reduction) | dtic.mil |

| LCM | Vero cells | 2 µg/ml (1000-fold reduction) | dtic.mil |

| Respiratory Syncytial Virus (RSV) | HeLa, HEp-2 | 0.07 µg/ml (average for 8 strains) | nih.gov |

| Influenza A, B, C | MDCK cells | 0.15 µg/ml (lowest ED50) | asm.org |

| Hepatitis E Virus (HEV) | HuH7, HEK293T, Human Liver Organoids | Potent inhibition (IC50 values not specified but effective) | researchgate.netnih.gov |

Research on Antineoplastic Mechanisms in Established Cell Lines and Ex Vivo Models

Pyrazofurin has been extensively studied for its antineoplastic mechanisms in various cancer cell lines and ex vivo models. As an antitumor pyrimidine nucleoside analogue, it inhibits cell proliferation and intracellular DNA synthesis by targeting uridine 5'-phosphate synthase. medchemexpress.com

In head and neck cancer cell lines (HEP-2, UMSCC-14B, and UMSCC-14C), pyrazofurin inhibited growth with IC50 values ranging from 0.06 to 0.37 µM. medchemexpress.com This inhibition was accompanied by decreased intracellular UTP and CTP levels and increased ATP and GTP levels. medchemexpress.com Pyrazofurin's active metabolite, pyrazofurin 5'-monophosphate, is a potent inhibitor of orotidylate decarboxylase, which is crucial for de novo pyrimidine synthesis. aacrjournals.org The cytotoxic effect of pyrazofurin can be completely reversed by uridine, indicating that the inhibition of pyrimidine nucleotide synthesis is the primary mechanism of its antineoplastic action. scispace.com

Beyond pyrimidine synthesis, pyrazofurin has also been shown to affect purine biosynthesis. Its active metabolite inhibits AICAR formyltransferase in vitro, an enzyme involved in the purine pathway. scispace.comaacrjournals.org This dual inhibition of both purine and pyrimidine de novo biosynthesis pathways is a unique aspect of pyrazofurin's mechanism, contributing to its anticancer properties. scispace.comaacrjournals.org Studies in mouse L1210 leukemia cells showed that pyrazofurin induced an accumulation of orotidine (B106555) 5'-monophosphate (OMP) and a decrease in uridine and cytidine nucleotides, consistent with pyrimidine synthesis inhibition. aacrjournals.org While some in vitro studies suggested inhibition of AICAR transformylase, further research in cultured L1210 cells indicated that the purine pathway and the GMP branch were stimulated rather than significantly inhibited by pyrazofurin alone, suggesting complex metabolic interactions. aacrjournals.org

Studies on Cellular Differentiation and Development Processes

Pyrazofurin has been explored for its role in influencing cellular differentiation and development processes, primarily through its impact on nucleotide metabolism. The inhibition of pyrimidine synthesis by pyrazofurin has been linked to the induction of differentiation in certain cell types. amegroups.orgescholarship.org

For instance, pyrazofurin was found to induce myeloid differentiation of cells immortalized by Hoxa9, a transcription factor associated with differentiation blockade in acute myeloid leukemia (AML). amegroups.org This effect is consistent with the broader concept that targeting pyrimidine synthesis can overcome differentiation arrest in AML cells. amegroups.org While other agents like dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors also induce differentiation, pyrazofurin, as an OMP decarboxylase inhibitor, has demonstrated its ability to promote myeloid maturation as a single agent. nih.gov These findings highlight pyrazofurin's utility as a tool to investigate the metabolic requirements and pathways involved in cellular differentiation.

Exploration of Synergistic Interactions with Other Antimetabolites in In Vitro Studies

Pyrazofurin's mechanism of action, primarily through pyrimidine synthesis inhibition, makes it a candidate for synergistic interactions with other antimetabolites that target different aspects of nucleotide metabolism or other cellular processes.

Combinations of pyrazofurin with other antiviral agents have shown promise. For example, its combination with interferon-alpha (IFN-α) resulted in synergistic antiviral activity against Hepatitis E virus (HEV) in in vitro studies. researchgate.netnih.gov This suggests that combining pyrazofurin with agents that modulate the immune response or have complementary antiviral mechanisms could enhance therapeutic outcomes.

In cancer research, the dual inhibition of both purine and pyrimidine biosynthesis by pyrazofurin suggests potential for synergistic effects when combined with other agents. While pyrazofurin alone may not significantly inhibit purine synthesis in some in vitro leukemia models, its primary effect on pyrimidine synthesis can create metabolic imbalances that may be exploited by other antimetabolites. aacrjournals.org For instance, the blockade of pyrimidine biosynthesis by pyrazofurin can spare 5-phosphoribosyl-1-pyrophosphate and L-glutamine, which in turn may stimulate initial reactions of purine biosynthesis. aacrjournals.org This intricate interplay suggests that carefully selected combinations could lead to enhanced antineoplastic effects by simultaneously disrupting multiple metabolic pathways essential for cell growth and proliferation. Further in vitro investigations into such synergistic interactions could uncover novel therapeutic strategies.

常见问题

Q. What are the established molecular mechanisms of pyrazofurin in inhibiting cancer cell proliferation?

Pyrazofurin primarily targets orotate phosphoribosyltransferase (OPRT) and uridine 5'-phosphate (UMP) synthase, disrupting de novo pyrimidine biosynthesis . Methodologically, researchers validate these mechanisms using:

- Enzyme inhibition assays : Measure IC50 values (e.g., 0.06–0.37 μM in squamous cell carcinoma models) to quantify inhibitory potency .

- Metabolic flux analysis : Track radiolabeled precursors (e.g., ³H-uridine) to assess DNA/RNA synthesis suppression .

- Gene expression profiling : Correlate dyskerin (DKC1) overexpression with pyrazofurin sensitivity, as seen in select cancer cell lines .

Q. What standardized assays are recommended for evaluating pyrazofurin’s cytotoxicity in vitro?

Use the following approaches:

- Dose-response curves : Determine IC50 values via MTT or CellTiter-Glo assays across 72-hour exposure periods .

- Clonogenic assays : Assess long-term proliferative inhibition post-treatment .

- Combination studies : Pair pyrazofurin with nucleoside analogs (e.g., 5-fluorouracil) to evaluate synergistic effects, referencing established protocols in SCC models .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data from historical pyrazofurin clinical trials?

Earlier trials reported limited therapeutic success in ovarian carcinoma, sarcoma, and leukemia . To address contradictions:

- Retrospective biomarker analysis : Re-examine patient cohorts for dyskerin (DKC1) expression levels using immunohistochemistry or RNA sequencing .

- Subgroup stratification : Apply PICOT frameworks (Population: DKC1-high patients; Intervention: Pyrazofurin; Comparison: Standard therapy; Outcome: Progression-free survival; Time: 6–12 months) to design targeted trials .

- Mechanistic redundancy checks : Use CRISPR/Cas9 to knockout OPRT or UMP synthase in resistant cell lines, confirming on-target effects .

Q. What experimental strategies optimize pyrazofurin’s therapeutic window in preclinical models?

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Administer pyrazofurin in xenograft models via intraperitoneal injection (5–20 mg/kg, q3d) and measure plasma/tumor drug levels via LC-MS .

- Toxicity mitigation : Co-administer uridine rescue (100–200 mg/kg) to alleviate hematologic toxicity while preserving antitumor activity .

- Tissue-specific delivery : Test nanoparticle encapsulation to enhance tumor penetration, referencing biodistribution studies in SCC models .

Q. How should researchers design studies to address pyrazofurin’s limited translational success?

- Patient-derived organoids (PDOs) : Establish 3D cultures from DKC1-high tumors to recapitulate in vivo responses .

- Multi-omics integration : Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR) data to identify resistance pathways .

- Data sharing compliance : Deposit raw datasets in repositories like Dryad or Figshare with DOIs, adhering to FAIR principles for reproducibility .

Data Management and Reproducibility

Q. What are best practices for reporting pyrazofurin’s experimental data to ensure reproducibility?

- Detailed Supplementary Materials : Include HPLC purity profiles (>95%), NMR spectra, and cytotoxicity raw data (e.g., Excel files with triplicate measurements) .

- Standardized nomenclature : Use IUPAC names and PubChem CID (30868-30-5) for chemical referencing .

- Negative result reporting : Publish null findings (e.g., lack of synergy with cisplatin) to avoid publication bias .

Table: Key Pyrazofurin Studies and Methodological Insights

Methodological Notes

- Ethical compliance : For human-derived samples, document IRB approval and participant consent in appendices .

- Conflict resolution : Address contradictory data by predefining statistical thresholds (e.g., p < 0.01 for biomarker correlations) and using blinded data analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。